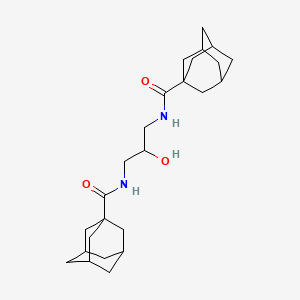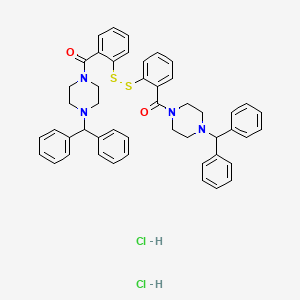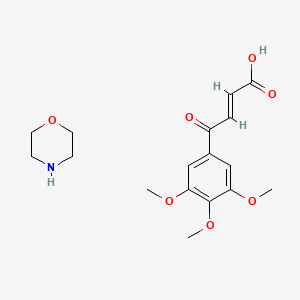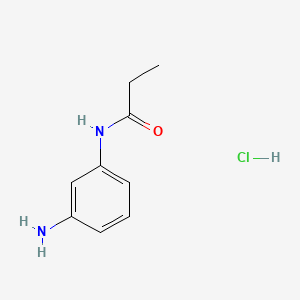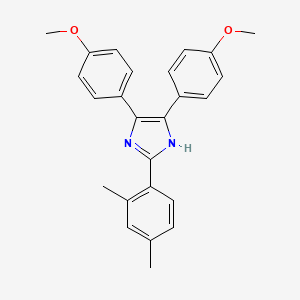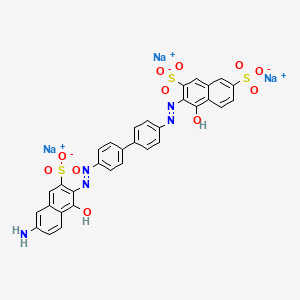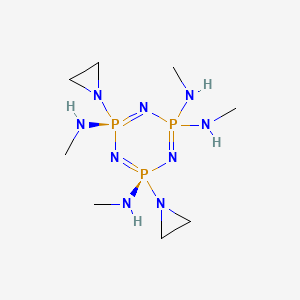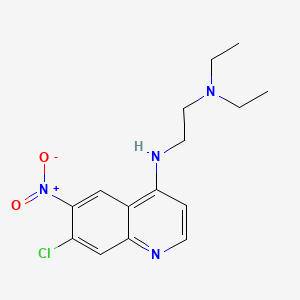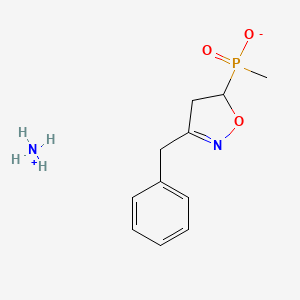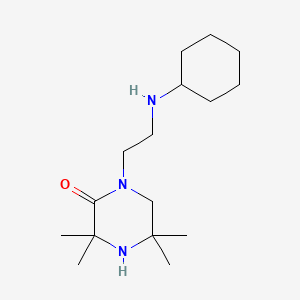
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is a heterocyclic organic compound that features a piperazinone ring substituted with cyclohexylamino and tetramethyl groups. This compound is part of the broader class of piperazinones, which are known for their structural versatility and significant presence in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazinone derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of a cyclohexylamine derivative with a tetramethyl-substituted piperazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of piperazinones often employs catalytic processes, such as the reduction of intermediates in the presence of catalysts like Raney nickel or palladium. These methods are designed to maximize yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.
Aplicaciones Científicas De Investigación
Piperazinone derivatives, including 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as scaffolds for designing new pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of piperazinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperazinones act as enzyme inhibitors by binding to the active site and preventing substrate access. The specific pathways involved can vary depending on the particular derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: A simpler analog with a similar ring structure but lacking the cyclohexylamino and tetramethyl substitutions.
1,4-Diazepane: Another nitrogen-containing heterocycle with a similar ring size but different substitution pattern.
Piperidinone: A related compound with a six-membered ring containing one nitrogen atom.
Uniqueness
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its potential interactions with biological targets, while the tetramethyl groups contribute to its steric and electronic characteristics .
Propiedades
Número CAS |
96218-78-9 |
|---|---|
Fórmula molecular |
C16H31N3O |
Peso molecular |
281.44 g/mol |
Nombre IUPAC |
1-[2-(cyclohexylamino)ethyl]-3,3,5,5-tetramethylpiperazin-2-one |
InChI |
InChI=1S/C16H31N3O/c1-15(2)12-19(14(20)16(3,4)18-15)11-10-17-13-8-6-5-7-9-13/h13,17-18H,5-12H2,1-4H3 |
Clave InChI |
BXYLMCLXGCYKJB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C(=O)C(N1)(C)C)CCNC2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


